molecular formula C14H24N2O2 B13819087 2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(2-methylpropyl)-, (4S,4'S)-(9CI)

2,2'-Bioxazole, 4,4',5,5'-tetrahydro-4,4'-bis(2-methylpropyl)-, (4S,4'S)-(9CI)

Cat. No.: B13819087
M. Wt: 252.35 g/mol
InChI Key: RELXGRFLZXEAEF-UHFFFAOYSA-N
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Description

(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique structure that includes two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of diisobutyl-substituted precursors in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler hydrocarbon derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways .

Medicine

In medicine, (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration and the presence of diisobutyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4-(2-methylpropyl)-2-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H24N2O2/c1-9(2)5-11-7-17-13(15-11)14-16-12(8-18-14)6-10(3)4/h9-12H,5-8H2,1-4H3

InChI Key

RELXGRFLZXEAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC(CO2)CC(C)C

Origin of Product

United States

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